molecular formula C22H32O2 B156990 3beta-Hydroxy-16-methylpregna-5,16-dien-20-one CAS No. 1808-63-5

3beta-Hydroxy-16-methylpregna-5,16-dien-20-one

Cat. No. B156990
CAS RN: 1808-63-5
M. Wt: 328.5 g/mol
InChI Key: WYOKDIKHIXWWOC-LXIBVNSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-16-methylpregna-5,16-dien-20-one, also known as Methylprednisolone, is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Mechanism Of Action

3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This leads to the activation of various genes involved in the regulation of inflammation and immune responses. 3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the migration and activation of immune cells.

Biochemical And Physiological Effects

3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone has several biochemical and physiological effects, including the suppression of inflammation, reduction of edema, and inhibition of collagen synthesis. It also increases the production of surfactant in the lungs, and enhances the activity of enzymes involved in gluconeogenesis and glycogenolysis.

Advantages And Limitations For Lab Experiments

3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone is widely used in laboratory experiments due to its potent anti-inflammatory and immunosuppressive effects. However, its use is limited by its potential for toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on methylprednisolone, including the development of new synthetic glucocorticoids with improved efficacy and fewer side effects. Further studies are also needed to explore the mechanisms underlying its therapeutic effects, and to identify new therapeutic applications for this drug.

Synthesis Methods

3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone is synthesized from prednisolone, a natural glucocorticoid, through a series of chemical reactions. The synthesis involves the introduction of a methyl group at the 16th carbon position and a hydroxyl group at the 3rd carbon position of the steroid ring.

Scientific Research Applications

3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone has been extensively studied for its therapeutic effects in various diseases, including rheumatoid arthritis, asthma, multiple sclerosis, and inflammatory bowel disease. It has also been used in the treatment of acute spinal cord injury and traumatic brain injury.

properties

CAS RN

1808-63-5

Product Name

3beta-Hydroxy-16-methylpregna-5,16-dien-20-one

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,16-19,24H,6-12H2,1-4H3/t16-,17+,18-,19-,21-,22-/m0/s1

InChI Key

WYOKDIKHIXWWOC-LXIBVNSESA-N

Isomeric SMILES

CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C

SMILES

CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)O)C)C)C(=O)C

Canonical SMILES

CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)O)C)C)C(=O)C

Other CAS RN

1808-63-5

Origin of Product

United States

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